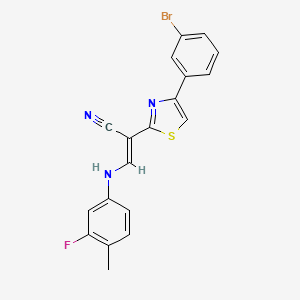
Methyl 2,3,4-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,3,4-trihydroxybenzoate” is a chemical compound with the molecular formula C8H8O5 . It is also known as "Methyl gallate" . This compound exhibits potent antitumor activities by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells .
Synthesis Analysis
The synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata has been reported . The spectra and physical properties of the synthetic HETB were consistent with the same compound isolated from Rhodiola crenulata .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C8H8O5 . The average mass is 184.146 Da and the monoisotopic mass is 184.037170 Da .Chemical Reactions Analysis
In a study, it was found that oxidation with o-chloranil in acetonitrile resulted in this compound giving a novel benzocoumarin-type dimer . The formation of this dimer might partly account for the higher radical-scavenging efficiency of the ester in acetonitrile or methanol .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Characterization
- Methyl 2,3,4-trihydroxybenzoate, also known as methyl gallate, is synthesized from 2,3,4-trihydroxybenzoic acid through various chemical processes like methylation, hydrolysis, and purification. Its structure and purity have been confirmed using methods like IR, 1H NMR, and HPLC, showing a purity of 99.54% (Lin, 2008).
2. Crystal Structure Analysis
- The crystal structure of methyl gallate consists of planar molecules with three hydroxyl groups that function as hydrogen-bond donors and acceptors. This structure forms a three-dimensional hydrogen-bonded network, indicating its potential for various applications in material science and chemistry (Bebout & Pagola, 2009).
3. Applications in Rubber Composites
- Methyl gallate has been evaluated as an additive for natural rubber composites. It shows superior properties over both its parent compound (gallic acid) and its derivative, galloyl hydrazide, making it a promising candidate as a rubber additive with potential antioxidant properties (Zidan, El-Sabbagh, & Abdelkareem, 2021).
4. Antiviral Properties
- Methyl gallate exhibits significant antiviral activity, especially against herpes viruses. It has been found to be specifically effective against herpes simplex virus type 2. The study indicates that the structure of methyl gallate, particularly its hydroxyl groups and alkyl ester chain, plays a crucial role in its antiviral properties (Kane, Menna, Sung, & Yeh, 1988).
5. Liquid-Crystalline Phase Formation
- Methyl 3,4,5-trihydroxybenzoate has been used in the design and synthesis of spherical supramolecular dendrimers. These dendrimers self-organize into a novel thermotropic cubic liquid-crystalline phase, demonstrating its potential in advanced material sciences and nanotechnology (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
This compound exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
By inhibiting α-glucosidases, this compound affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment
Biochemische Analyse
Biochemical Properties
Methyl 2,3,4-trihydroxybenzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to exhibit antioxidant properties, which means it can neutralize harmful free radicals in the body
Cellular Effects
It is known to exhibit anti-tumor, anti-microbial, and anti-inflammatory properties , which suggests that it can influence cell function and cellular processes. The exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study suggests that it can form a novel benzocoumarin-type dimer when oxidized, which might partly account for its higher radical-scavenging efficiency .
Eigenschaften
IUPAC Name |
methyl 2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOIQWEQVTRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
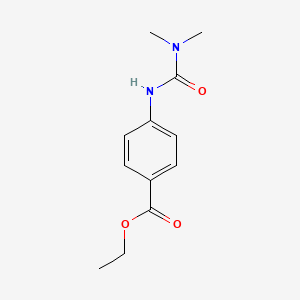
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)
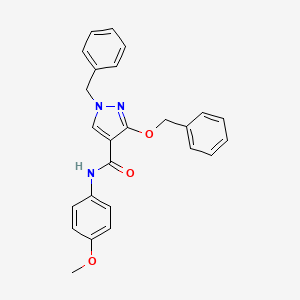

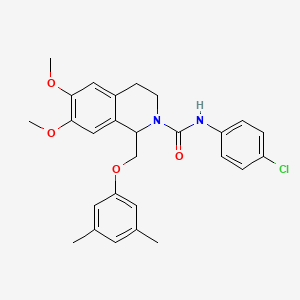
![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
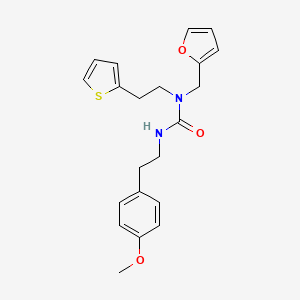
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)



![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
